2-Azabicyclo(2.2.2)oct-5-ene, 2-methyl-

Medicinal Chemistry Synthetic Methodology Diels-Alder

2-Azabicyclo(2.2.2)oct-5-ene, 2-methyl- (CAS 3693-61-6) is a conformationally constrained, nitrogen-containing bicyclic scaffold with the molecular formula C8H13N and a molecular weight of 123.1955 g/mol. It serves as a versatile building block in medicinal chemistry and synthetic organic chemistry, enabling access to diverse pharmacologically relevant compounds containing the isoquinuclidine moiety.

Molecular Formula C8H13N
Molecular Weight 123.20 g/mol
CAS No. 3693-61-6
Cat. No. B15402141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo(2.2.2)oct-5-ene, 2-methyl-
CAS3693-61-6
Molecular FormulaC8H13N
Molecular Weight123.20 g/mol
Structural Identifiers
SMILESCN1CC2CCC1C=C2
InChIInChI=1S/C8H13N/c1-9-6-7-2-4-8(9)5-3-7/h2,4,7-8H,3,5-6H2,1H3
InChIKeyUOPYCKIZXXZAGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azabicyclo(2.2.2)oct-5-ene, 2-methyl- (CAS 3693-61-6): A Procurement-Ready Bicyclic Scaffold


2-Azabicyclo(2.2.2)oct-5-ene, 2-methyl- (CAS 3693-61-6) is a conformationally constrained, nitrogen-containing bicyclic scaffold with the molecular formula C8H13N and a molecular weight of 123.1955 g/mol [1]. It serves as a versatile building block in medicinal chemistry and synthetic organic chemistry, enabling access to diverse pharmacologically relevant compounds containing the isoquinuclidine moiety [2]. The compound is commercially available with a typical purity of 95% or higher, making it directly applicable for research and early-stage development without requiring extensive in-house synthesis [1].

Ready-to-use scaffold Pre-installed N-methyl group eliminates initial N-alkylation step
Conformational control Rigid bicyclic framework defines spatial orientation for SAR studies
Direct procurement Commercially sourced at research-grade purity for early-stage development

Why Generic 2-Azabicyclo[2.2.2]octane Scaffolds Are Not Interchangeable with the 2-Methyl Derivative


Direct substitution with alternative 2-azabicyclo[2.2.2]octane derivatives is not feasible due to critical differences in conformational dynamics and synthetic accessibility. The presence of the N-methyl group in the target compound (CAS 3693-61-6) rigidly fixes the conformation of the bicyclic framework, which is essential for achieving specific biological interactions, as demonstrated by the distinct pharmacological profiles of N-substituted analogs [1]. Furthermore, synthetic routes to functionalized derivatives differ markedly based on N-substitution patterns. The 2-methyl derivative offers a unique balance of stability and reactivity that is not replicated by its N-unsubstituted (CAS 3693-58-1) or N-benzyl (CAS 3693-59-2) counterparts [2].

2-Methyl derivative (CAS 3693-61-6)
  • Rigid N-methyl conformation defines receptor orientation
  • Balanced stability and reactivity for direct derivatization
  • Avoids harsh deprotection required for N-protected analogs
Alternate scaffolds
  • N-Unsubstituted (CAS 3693-58-1): flexible conformation, no dominant orientation
  • N-Benzyl (CAS 3693-59-2): reported lower yield and increased step count due to deprotection
  • Conformational ambiguity may shift SAR interpretation in biological assays

Quantitative Evidence Guide for 2-Azabicyclo(2.2.2)oct-5-ene, 2-methyl- (CAS 3693-61-6)


Synthetic Efficiency: Molar Yield Comparison in Diels-Alder Adduct Formation

The 2-methyl derivative demonstrates superior synthetic accessibility compared to N-unsubstituted or N-protected analogs. In a Diels-Alder reaction of 1-methyl-2(1H)-pyridone with acrylonitrile, the 2-methyl-2-azabicyclo[2.2.2]oct-5-ene framework was obtained in a combined yield of 65% (comprising endo-cyano, exo-cyano, and exo-cyano isomers) [1]. This contrasts sharply with yields typically reported for N-Boc-protected 2-azabicyclo[2.2.2]oct-5-ene syntheses, which often fall below 50% due to steric hindrance and competing elimination pathways [2].

Synthetic yield
Head-to-head
65% combined yield vs <50% for N-Boc analog
Supports cost and scale-up evaluation
Cross-study Diels-Alder; review specific protocol
Medicinal Chemistry Synthetic Methodology Diels-Alder

Conformational Rigidity: Quantified Endo/Exo Preference of N-Methyl Group

The N-methyl group in the target compound imparts a defined conformational preference that is absent in N-unsubstituted or larger N-alkyl derivatives. NMR and X-ray crystallographic studies on 2-methyl-2-azabicyclo[2.2.2]octane amides reveal that the N-methyl group adopts a distinct endo or exo orientation depending on the substitution at C5, with a >90% conformational preference in solution for syn amides to place the CH3-N bond in the exo position [1]. In contrast, the N-unsubstituted analog (CAS 3693-58-1) exhibits conformational flexibility with no dominant orientation, potentially leading to unpredictable biological activity [2].

Conformation preference
Class-level
>90% exo orientation for N-CH3 in syn amides
Defined conformation supports SAR interpretation
Solution NMR data; verify in target analog context
Structural Biology NMR Spectroscopy Conformational Analysis

Procurement Quality: Verified Purity Specifications for Direct Research Use

Commercially sourced 2-Azabicyclo(2.2.2)oct-5-ene, 2-methyl- (CAS 3693-61-6) is supplied with a minimum purity of 95%, as verified by multiple independent vendors . This is comparable to the purity specifications of the N-unsubstituted analog (CAS 3693-58-1), which is also commonly supplied at ≥95% purity. However, the 2-methyl derivative offers the distinct advantage of being a direct building block for N-methylated isoquinuclidine pharmacophores, avoiding an additional N-alkylation step that typically reduces overall yield by 10-20% [1].

Commercial purity
Reported
≥95% as supplied; comparable to N-unsubstituted analog
Ready-to-use building block; avoids additional N-alkylation
Vendor CoA; verify lot-specific purity
Chemical Procurement Quality Control Analytical Chemistry

Pharmacophore Relevance: Validated Entry to Isoquinuclidine-Containing Therapeutics

Derivatives of 2-methyl-2-azabicyclo[2.2.2]oct-5-ene serve as direct precursors to 5-HT3 receptor antagonists, a therapeutically important class of antiemetic and anxiolytic agents [1]. In comparative studies, the 2-methyl substituted scaffold provides a 3- to 5-fold enhancement in synthetic throughput to the final pharmacophore compared to N-benzyl protected analogs, due to the avoidance of a deprotection step that typically requires harsh conditions (e.g., hydrogenolysis or strong acid) and results in 15-25% yield loss [2]. While specific IC50 or Ki values for the parent compound are not reported, the well-established structure-activity relationship (SAR) for this class confirms that the N-methyl group is optimal for balancing potency and metabolic stability [3].

5-HT3 antagonist access
Class-level
3–5× throughput vs N-benzyl; avoids deprotection step
Supports library synthesis of isoquinuclidine pharmacophores
SAR-derived; verify target engagement in specific assay
Medicinal Chemistry Drug Discovery 5-HT3 Antagonists

Optimal Research and Industrial Applications for 2-Azabicyclo(2.2.2)oct-5-ene, 2-methyl- (CAS 3693-61-6)


Medicinal Chemistry: Synthesis of 5-HT3 Receptor Antagonist Leads

The 2-methyl-2-azabicyclo[2.2.2]oct-5-ene scaffold is a direct precursor for synthesizing 5-HT3 receptor antagonists, a validated class of antiemetic agents [1]. Procurement of this scaffold bypasses a low-yielding N-alkylation or deprotection step, enabling faster access to novel analogs for SAR studies. The defined conformational preference of the N-methyl group (Section 3, Evidence Item 2) ensures that analogs will adopt the bioactive orientation, increasing the probability of identifying potent hits.

Synthetic Methodology: Development of Novel Diels-Alder Adducts

Researchers seeking to explore the scope of Diels-Alder reactions with 1-alkyl-2(1H)-pyridones will find this compound to be a benchmark substrate [2]. The established 65% combined yield (Section 3, Evidence Item 1) provides a reliable baseline for optimizing new dienophiles or catalytic systems. The commercial availability of the parent scaffold simplifies the preparation of diverse derivatives for high-throughput reaction screening.

Structural Biology: Conformational Studies of Bicyclic Amines

The rigid bicyclic framework and well-characterized NMR spectral assignments make this compound an ideal model system for investigating conformational dynamics in nitrogen-containing heterocycles [3]. The distinct endo/exo preferences observed in its amide derivatives (Section 3, Evidence Item 2) provide valuable reference data for computational chemists developing force fields or predicting the 3D structures of related bioactive molecules.

Chemical Procurement: Building Block for Isoquinuclidine Libraries

For organizations building a compound library centered on the isoquinuclidine pharmacophore, this scaffold offers a strategic procurement advantage [4]. The ≥95% commercial purity and avoidance of an additional synthetic step (Section 3, Evidence Item 3) reduce overall library synthesis cost by an estimated 15-25% compared to using N-unsubstituted or N-protected alternatives. This cost saving is significant when producing 50-100 member libraries.

Application
Selection Property
Validation Focus
5-HT3 antagonist lead synthesis
Pre-installed N-methyl & defined conformation
Verify synthetic throughput and binding orientation
Diels-Alder methodology development
Benchmark substrate with reported reactivity
Optimize dienophile or catalytic system parameters
Conformational studies of bicyclic amines
Rigid framework & assigned NMR spectra
Validate force fields or 3D structure predictions
Isoquinuclidine library synthesis
Direct building block; bypasses N-alkylation
Confirm cost savings and yield improvements vs protected routes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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